molecular formula C11H6N2O4 B14139349 2,2'-Methylenebis(5-isocyanatofuran) CAS No. 88768-51-8

2,2'-Methylenebis(5-isocyanatofuran)

Cat. No.: B14139349
CAS No.: 88768-51-8
M. Wt: 230.18 g/mol
InChI Key: OMPWADUMOOLUGH-UHFFFAOYSA-N
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Description

2,2’-Methylenebis(5-isocyanatofuran) is a chemical compound with the molecular formula C11H6N2O4. It contains two furan rings connected by a methylene bridge, each substituted with an isocyanate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(5-isocyanatofuran) typically involves the reaction of 2,2’-methylenebis(5-hydroxyfuran) with phosgene or other isocyanate-generating reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific method employed .

Industrial Production Methods

Industrial production of 2,2’-Methylenebis(5-isocyanatofuran) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the toxic nature of phosgene and isocyanates .

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(5-isocyanatofuran) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for reactions involving 2,2’-Methylenebis(5-isocyanatofuran) include amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the desired product .

Major Products Formed

The major products formed from reactions with 2,2’-Methylenebis(5-isocyanatofuran) include polyurethanes, ureas, and other polymeric materials. These products have applications in coatings, adhesives, and foams .

Scientific Research Applications

2,2’-Methylenebis(5-isocyanatofuran) has several scientific research applications:

    Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes and other polymers.

    Materials Science: The compound is investigated for its potential in creating advanced materials with unique properties.

    Biological Research:

Mechanism of Action

The mechanism of action of 2,2’-Methylenebis(5-isocyanatofuran) primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of ureas, urethanes, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Methylenebis(5-isocyanatofuran) is unique due to its dual isocyanate functionality, which makes it highly reactive and suitable for polymerization and other chemical reactions. This reactivity distinguishes it from similar compounds that lack isocyanate groups .

Properties

CAS No.

88768-51-8

Molecular Formula

C11H6N2O4

Molecular Weight

230.18 g/mol

IUPAC Name

2-isocyanato-5-[(5-isocyanatofuran-2-yl)methyl]furan

InChI

InChI=1S/C11H6N2O4/c14-6-12-10-3-1-8(16-10)5-9-2-4-11(17-9)13-7-15/h1-4H,5H2

InChI Key

OMPWADUMOOLUGH-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)N=C=O)CC2=CC=C(O2)N=C=O

Origin of Product

United States

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